molecular formula C25H48O2 B3272376 15-Tetracosenoic acid, methyl ester CAS No. 56554-33-7

15-Tetracosenoic acid, methyl ester

Cat. No.: B3272376
CAS No.: 56554-33-7
M. Wt: 380.6 g/mol
InChI Key: AINIZSBLAFHZCP-ZHACJKMWSA-N
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Description

It is derived from nervonic acid and is characterized by its molecular formula C25H48O2 and a molecular weight of 380.65 g/mol . This compound is notable for its presence in various natural sources, including certain plant oils and animal fats.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-tetracosenoic acid, methyl ester typically involves the esterification of nervonic acid. One common method is the reaction of nervonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound often involves the extraction of nervonic acid from natural sources, followed by its esterification. The process may include steps such as saponification of oils to release free fatty acids, followed by purification and esterification .

Chemical Reactions Analysis

Types of Reactions: 15-Tetracosenoic acid, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 15-tetracosenoic acid, methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It is particularly important in the formation and maintenance of the myelin sheath in nerve cells. The compound interacts with various enzymes and proteins involved in lipid metabolism and signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its monounsaturated nature, which imparts specific properties such as enhanced fluidity in biological membranes compared to its saturated counterparts. This makes it particularly valuable in neurological research and applications .

Properties

IUPAC Name

methyl (E)-tetracos-15-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINIZSBLAFHZCP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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